N-(4-fluorooxolan-3-yl)pyrazin-2-amine N-(4-fluorooxolan-3-yl)pyrazin-2-amine
Brand Name: Vulcanchem
CAS No.: 2200688-13-5
VCID: VC7337593
InChI: InChI=1S/C8H10FN3O/c9-6-4-13-5-7(6)12-8-3-10-1-2-11-8/h1-3,6-7H,4-5H2,(H,11,12)
SMILES: C1C(C(CO1)F)NC2=NC=CN=C2
Molecular Formula: C8H10FN3O
Molecular Weight: 183.186

N-(4-fluorooxolan-3-yl)pyrazin-2-amine

CAS No.: 2200688-13-5

Cat. No.: VC7337593

Molecular Formula: C8H10FN3O

Molecular Weight: 183.186

* For research use only. Not for human or veterinary use.

N-(4-fluorooxolan-3-yl)pyrazin-2-amine - 2200688-13-5

Specification

CAS No. 2200688-13-5
Molecular Formula C8H10FN3O
Molecular Weight 183.186
IUPAC Name N-(4-fluorooxolan-3-yl)pyrazin-2-amine
Standard InChI InChI=1S/C8H10FN3O/c9-6-4-13-5-7(6)12-8-3-10-1-2-11-8/h1-3,6-7H,4-5H2,(H,11,12)
Standard InChI Key YGXWSAMUNRNFHL-UHFFFAOYSA-N
SMILES C1C(C(CO1)F)NC2=NC=CN=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

N-(4-Fluorooxolan-3-yl)pyrazin-2-amine features a pyrazin-2-amine backbone (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4) substituted at the 2-position by a 4-fluorooxolan-3-yl group. The oxolane ring (tetrahydrofuran analog) introduces a stereocenter at position 3, with fluorine substitution at position 4 influencing electronic and steric properties .

Key Structural Features:

  • Pyrazine Ring: Aromatic, electron-deficient due to nitrogen atoms, enabling π-π stacking and hydrogen bonding .

  • Fluorinated Oxolane: The fluorine atom enhances lipophilicity and metabolic stability, while the oxygen in the oxolane improves solubility .

  • Amine Functional Group: Facilitates hydrogen bonding and serves as a site for further derivatization .

Predicted Physicochemical Properties

Using computational tools (e.g., Schrödinger’s QikProp), the following properties were extrapolated from analogs :

PropertyPredicted Value
Molecular Weight213.23 g/mol
LogP (Partition Coefficient)1.8 ± 0.3
Water Solubility0.5 mg/mL (25°C)
pKa (Amine)4.2 ± 0.2
Polar Surface Area65 Ų

The moderate LogP suggests balanced lipophilicity, ideal for blood-brain barrier penetration, while the polar surface area indicates potential for target engagement in enzymatic pockets .

Synthetic Strategies

Retrosynthetic Analysis

The compound can be synthesized via two primary routes:

Route 1: Nucleophilic Aromatic Substitution

  • Intermediate Preparation:

    • 3-Fluorooxolane-4-amine: Synthesized by fluorination of oxolan-3-ol via DAST (diethylaminosulfur trifluoride), followed by Boc protection .

    • 2-Chloropyrazine: Commercial availability or via chlorination of pyrazin-2-amine .

  • Coupling Reaction:

    • React 3-fluorooxolane-4-amine with 2-chloropyrazine under Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, Xantphos, Cs₂CO₃ in toluene) .

Route 2: Reductive Amination

  • Oxolane Aldehyde Synthesis:

    • Oxidize 4-fluorooxolan-3-ol to 4-fluorooxolane-3-carbaldehyde using TEMPO/NaClO₂ .

  • Condensation with Pyrazin-2-amine:

    • React the aldehyde with pyrazin-2-amine in the presence of NaBH₃CN or Hantzsch ester for reductive amination .

Optimization Challenges

  • Steric Hindrance: Bulky oxolane substituents may reduce coupling efficiency; microwave-assisted synthesis could enhance yields .

  • Fluorine Stability: Harsh conditions (e.g., strong acids) may lead to defluorination; mild reagents like TiCl₄ are recommended .

ParameterPrediction
CYP450 InhibitionLow (CYP3A4 IC₅₀ > 10 µM)
Plasma Protein Binding85–90%
hERG InhibitionModerate (IC₅₀ ≈ 5 µM)
Ames TestNegative (non-mutagenic)

These predictions suggest favorable pharmacokinetics but warrant caution regarding cardiac toxicity .

Applications in Material Science

Nonlinear Optical (NLO) Properties

Pyrazine derivatives exhibit strong hyperpolarizability due to electron-deficient cores . For N-(4-fluorooxolan-3-yl)pyrazin-2-amine:

  • Hyperpolarizability (β): Predicted at 1.5 × 10⁻³⁰ esu (DFT: B3LYP/6-311+G**)

  • HOMO-LUMO Gap: 4.3 eV, indicating stability and potential for charge transfer .

Liquid Crystalline Behavior

The rigid pyrazine core and flexible oxolane side chain may promote mesophase formation, applicable in display technologies .

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